molecular formula C6H4N4O2 B13950204 4H-Imidazol-4-one, 5-(1,5-dihydro-5-oxo-4H-imidazol-4-ylidene)-3,5-dihydro- CAS No. 873378-45-1

4H-Imidazol-4-one, 5-(1,5-dihydro-5-oxo-4H-imidazol-4-ylidene)-3,5-dihydro-

Cat. No.: B13950204
CAS No.: 873378-45-1
M. Wt: 164.12 g/mol
InChI Key: GBMCGKZXOUOXRU-UHFFFAOYSA-N
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Description

The compound 4H-Imidazol-4-one, 5-(1,5-dihydro-5-oxo-4H-imidazol-4-ylidene)-3,5-dihydro- is a structurally unique imidazolone derivative characterized by a conjugated system formed through a ylidene linkage between two imidazolone rings.

Properties

CAS No.

873378-45-1

Molecular Formula

C6H4N4O2

Molecular Weight

164.12 g/mol

IUPAC Name

5-(4-hydroxy-1H-imidazol-5-yl)imidazol-4-one

InChI

InChI=1S/C6H4N4O2/c11-5-3(7-1-9-5)4-6(12)10-2-8-4/h1-2,11H,(H,7,9)

InChI Key

GBMCGKZXOUOXRU-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(N1)C2=NC=NC2=O)O

Origin of Product

United States

Biological Activity

The compound 4H-Imidazol-4-one, 5-(1,5-dihydro-5-oxo-4H-imidazol-4-ylidene)-3,5-dihydro- represents a unique class of imidazole derivatives with potential biological applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its imidazole ring system and specific substituents that influence its biological activity. The molecular formula is C6H7N3O2C_6H_7N_3O_2 with a predicted boiling point of approximately 189.7 °C and a density of 1.92 g/cm³ .

Antitumor Activity

Research indicates that imidazole derivatives often exhibit significant antitumor properties. A study focusing on various imidazole compounds reported that certain derivatives showed IC50 values in the low micromolar range against human cancer cell lines . For instance, compounds similar to 4H-Imidazol-4-one were shown to inhibit cell proliferation effectively, with IC50 values around 1.61 ± 1.92 µg/mL for specific derivatives .

CompoundCell Line TestedIC50 (µg/mL)
Compound AJurkat1.61 ± 1.92
Compound BA-4311.98 ± 1.22

The mechanism by which these compounds exert their effects typically involves interaction with cellular proteins and pathways critical for cell survival and proliferation. For example, molecular dynamics simulations have demonstrated that certain imidazole derivatives interact with the Bcl-2 protein primarily through hydrophobic contacts, leading to apoptosis in cancer cells .

Study 1: Synthesis and Anticancer Evaluation

A notable study synthesized various imidazole derivatives, including 4H-Imidazol-4-one , and evaluated their anticancer activity using the MTT assay against multiple cancer cell lines. The results indicated that modifications to the imidazole structure could enhance cytotoxicity significantly .

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that specific substitutions on the imidazole ring were crucial for enhancing biological activity. For instance, the presence of electron-donating groups at particular positions was found to increase cytotoxicity against various tumor cell lines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

2-Amino-1,5-dihydro-4H-imidazol-4-one (CAS 503-86-6)
  • Properties: Exhibits basic imidazolone reactivity, serving as a precursor for more complex derivatives.
  • Applications : Used in glycocyamidine synthesis and as a building block for bioactive molecules .
5-Arylidene-3-(substituted phenyl)-3,5-dihydro-4H-imidazol-4-ones (e.g., Compound 7f)
  • Structure : Features arylidene (e.g., 4-methylbenzylidene) and substituted phenyl groups at positions 5 and 3, respectively.
  • Synthesis : Prepared via condensation of aldehydes with amidines, yielding high-purity products (92% yield for 7f) .
  • NMR Characteristics : Distinct vinyl proton signals (δ 6.95 ppm) and aromatic proton splitting patterns confirm regioselective substitution .
Marine Indole-Alkaloid Derivatives (e.g., Compounds 431–432)
  • Structure: 2-Amino-imidazolone cores substituted with indole or bromoindole groups.
  • Bioactivity : Isolated from marine organisms but reported to lack significant biological activity in initial screenings .
Glycosylated Imidazolone (Iz)
  • Structure: 2-Amino-5-[(2-deoxyribosyl)amino]-4H-imidazol-4-one, a DNA lesion product.
  • Reactivity : Undergoes hydrolysis to form oxazolone, highlighting its instability in aqueous environments .

Key Comparative Data

Property Target Compound 2-Amino-1,5-dihydro-4H-imidazol-4-one 5-Arylidene Derivatives (e.g., 7f) Marine Indole Derivatives
Core Structure Conjugated di-imidazolone system Single imidazolone ring Arylidene-substituted imidazolone Indole-substituted imidazolone
Substituents 5-(1,5-dihydro-5-oxo-4H-imidazol-4-ylidene) 2-Amino 3-(4-bromophenyl), 5-(4-methylbenzylidene) 5-(Indol-3-ylmethyl)
Synthetic Yield Not reported N/A 92% Not quantified
Thermal Stability Likely moderate (conjugation may reduce stability) High High Moderate
Biological Activity Unknown (predicted enhanced electronic effects) Precursor for bioactive molecules Antimicrobial potential Inactive in initial studies

Reactivity and Stability Trends

  • Hydrolytic Stability : Unlike glycosylated derivatives (e.g., Iz), the absence of a sugar moiety in the target compound likely improves stability in aqueous media .

Preparation Methods

Microwave-Assisted Synthesis Using Catalysts

One effective method for synthesizing imidazolone derivatives involves microwave irradiation in the presence of a promoted catalyst. For example, a catalyst prepared by promoting fly ash with hydrogen peroxide (H2O2 promoted fly ash, HPFA) has been used to catalyze the synthesis of 5(4H)-oxazolone and 5(4H)-imidazolone derivatives. The general procedure includes:

  • Mixing 2-phenyl-5(4H)-oxazolone with ammonium acetate and the catalyst.
  • Irradiating the mixture in a microwave oven at 700 W for an optimized time.
  • After completion (monitored by TLC), the mixture is treated with dimethylformamide, heated, filtered, and the product is precipitated by adding water.
  • The precipitated crystals are collected and purified by recrystallization.

This method provides a rapid and efficient route to imidazolone derivatives with good yields and catalyst reusability.

One-Pot Synthesis via Fusion and Amino Compound Addition

Another robust approach involves a one-pot fusion reaction followed by the addition of an amino compound. The procedure is as follows:

  • Fuse equimolar amounts of a precursor (e.g., 3a–m) and ethylcyanoacetate at 70 °C for 15 minutes.
  • Add ethyl glycinate hydrochloride, pre-treated with triethylamine to activate the amino group.
  • Continue the reaction for 2 hours at 70 °C.
  • Recover the precipitated imidazole-4-one or imidazolidine-4-one derivatives by filtration.
  • Wash extensively with water and recrystallize from ethanol.

This method yields a variety of 4-imidazolinone and 4-imidazolidinone derivatives with high purity and reproducibility. The products have been characterized by elemental analysis, IR, 1H NMR, and 13C NMR spectroscopy, confirming their structures.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Reaction Time Temperature Yield (%) Notes
Microwave-assisted synthesis 2-phenyl-5(4H)-oxazolone, ammonium acetate, HPFA catalyst Minutes Microwave (700 W) High Rapid, catalyst reusable, environmentally friendly
One-pot fusion and addition Precursor (3a–m), ethylcyanoacetate, ethyl glycinate HCl 2 hours 70 °C High Simple, reproducible, well-characterized products
Oxidative cyclization & diazotation Aldehyde, thiosemicarbazone, NH4Fe(SO4)2, Cu powder Hours Varied Not reported Complex, multi-step, allows diverse derivatives

Analytical Characterization Supporting Preparation

The synthesized compounds have been rigorously characterized using:

  • Infrared Spectroscopy (IR): Identifies characteristic functional groups such as NH stretching (~3200-3400 cm⁻¹) and carbonyl groups (~1650-1750 cm⁻¹).
  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectra confirm the chemical environment of protons and carbons within the imidazolone ring and substituents.
  • Elemental Analysis: Confirms the calculated versus found percentages of carbon, hydrogen, and nitrogen, validating purity and composition.

For example, a representative compound, N, N-Dimethyl-2-(4-oxo-4,5-dihydro-1H-imidazole-2-yl)acetamide, showed elemental analysis results closely matching theoretical values and IR bands at 3387 cm⁻¹ (NH) and 1722 cm⁻¹ (CO), with distinct NMR signals confirming its structure.

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